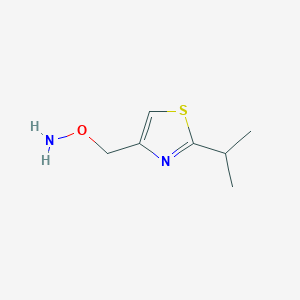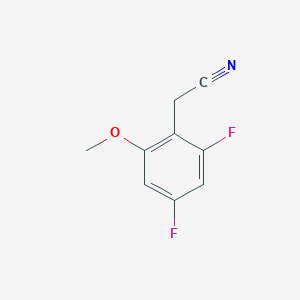
(S)-4-Amino-1,1-difluorobutan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-4-Amino-1,1-difluorobutan-2-ol is a chiral compound with significant potential in various scientific fields. This compound is characterized by the presence of an amino group, two fluorine atoms, and a hydroxyl group attached to a butane backbone. Its unique structure makes it an interesting subject for research in chemistry, biology, medicine, and industry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Amino-1,1-difluorobutan-2-ol typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of a precursor compound, such as a difluorobutene derivative, in the presence of a chiral catalyst. The reaction conditions often include a hydrogen pressure of 1-5 bar and a temperature range of 25-50°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors to maintain consistent reaction conditions and reduce production costs.
化学反应分析
Types of Reactions: (S)-4-Amino-1,1-difluorobutan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Formation of 4-amino-1,1-difluorobutan-2-one.
Reduction: Formation of 4-amino-1,1-difluorobutane.
Substitution: Formation of compounds like 4-amino-1,1-dihydroxybutan-2-ol or 4-amino-1,1-diaminobutan-2-ol.
科学研究应用
(S)-4-Amino-1,1-difluorobutan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential role in enzyme inhibition and as a substrate for biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials, particularly those requiring chiral purity.
作用机制
The mechanism of action of (S)-4-Amino-1,1-difluorobutan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The presence of fluorine atoms can enhance the compound’s stability and bioavailability, making it a valuable tool in drug development.
相似化合物的比较
®-4-Amino-1,1-difluorobutan-2-ol: The enantiomer of the compound, with similar chemical properties but different biological activity.
4-Amino-1,1-difluorobutane: Lacks the hydroxyl group, resulting in different reactivity and applications.
4-Amino-1,1-dihydroxybutan-2-ol:
Uniqueness: (S)-4-Amino-1,1-difluorobutan-2-ol stands out due to its chiral nature and the presence of both amino and fluorine groups. These features contribute to its versatility in chemical reactions and its potential in various scientific applications.
属性
分子式 |
C4H9F2NO |
|---|---|
分子量 |
125.12 g/mol |
IUPAC 名称 |
(2S)-4-amino-1,1-difluorobutan-2-ol |
InChI |
InChI=1S/C4H9F2NO/c5-4(6)3(8)1-2-7/h3-4,8H,1-2,7H2/t3-/m0/s1 |
InChI 键 |
ZNUZTAYYIQVQKJ-VKHMYHEASA-N |
手性 SMILES |
C(CN)[C@@H](C(F)F)O |
规范 SMILES |
C(CN)C(C(F)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


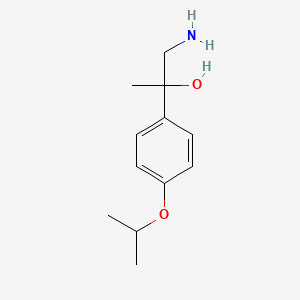

![(R)-1-(Benzo[d][1,3]dioxol-5-yl)-2,2,2-trifluoroethan-1-ol](/img/structure/B13593332.png)
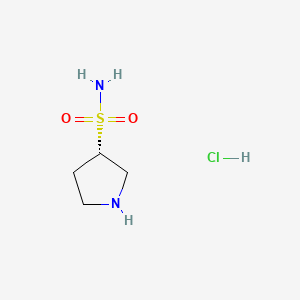
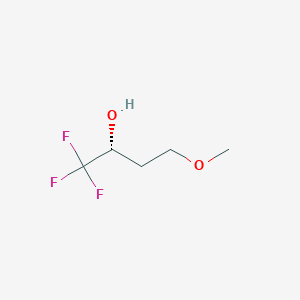
![3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-5-yl)propan-1-ol](/img/structure/B13593355.png)
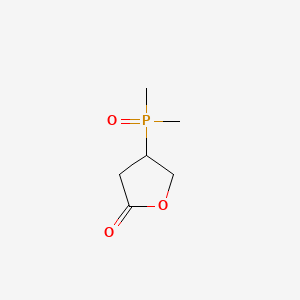
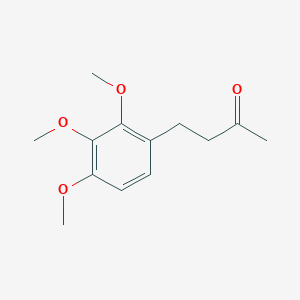

![2-{[(Tert-butoxy)carbonyl]amino}-6-oxaspiro[3.4]octane-2-carboxylicacid](/img/structure/B13593381.png)

